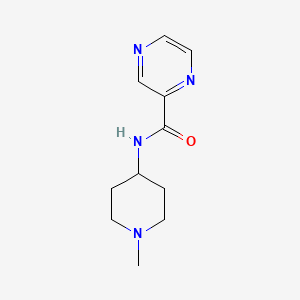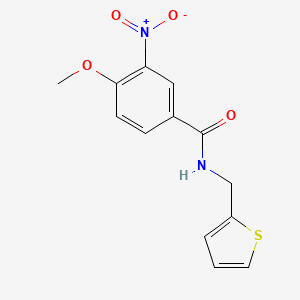![molecular formula C17H18N2O2S B4180818 N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)
N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as ABT-199, is a small molecule drug that is being researched for its potential use in cancer treatment. It belongs to the class of drugs known as Bcl-2 inhibitors, which target a protein called B-cell lymphoma 2 (Bcl-2) that is involved in preventing programmed cell death (apoptosis) in cancer cells.
Mécanisme D'action
ABT-199 works by binding to the hydrophobic groove of N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which prevents it from interacting with pro-apoptotic proteins and inhibits its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that rely on N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for survival.
Biochemical and physiological effects:
ABT-199 has been shown to selectively target cancer cells that overexpress N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, while sparing normal cells that express low levels of N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This results in minimal toxicity and side effects in patients. In clinical trials, ABT-199 has been shown to induce high response rates in patients with CLL, AML, and NHL.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-199 has several advantages for use in laboratory experiments, including its high selectivity for N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its ability to induce apoptosis in cancer cells that overexpress N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
Future research on ABT-199 may focus on improving its efficacy and selectivity, as well as exploring its potential use in combination with other cancer treatments. Other potential future directions may include investigating the use of ABT-199 in other types of cancer that overexpress N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, as well as developing new N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors with improved pharmacokinetic properties and lower toxicity.
Applications De Recherche Scientifique
ABT-199 has been extensively studied in preclinical and clinical trials for its potential use in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). In preclinical studies, ABT-199 has been shown to induce apoptosis in cancer cells that overexpress N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is often the case in CLL and some types of NHL.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(20)18-12-5-4-6-13(9-12)19-17(21)15-10-22-16-8-3-2-7-14(15)16/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBAQUIUKCSSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180748.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)
![methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4180761.png)



![N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)
![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)

![methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4180829.png)
